molecular formula C8H4ClF3O2 B031543 3-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 83279-39-4

3-Chloro-4-(trifluoromethoxy)benzaldehyde

Cat. No. B031543
CAS RN: 83279-39-4
M. Wt: 224.56 g/mol
InChI Key: SDBUQQVMQXOGBO-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzaldehyde is a chemical compound of interest in organic chemistry due to its unique structure and potential applications in synthesis and material science. Its molecular structure, characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzaldehyde moiety, makes it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde involves several steps, including esterification, Fries rearrangement, and Vislsmeier reaction, starting from phenol and acetic anhydride. This process has been established in the literature, with a reported yield of 76.9% and a purity of 98.21% (Liu Guang-ming, 2010).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic studies and crystallography reveals detailed insights into the compound's geometry and electronic nature. For instance, the structure and electronic nature of benzaldehyde/boron trifluoride adducts have been studied, highlighting the complexation mechanisms and energy states (M. Reetz et al., 1986).

Chemical Reactions and Properties

3-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including Pd-catalyzed ortho C-H hydroxylation, demonstrating its reactivity and potential in synthesizing complex molecules (Xiao-Yang Chen et al., 2017). Additionally, its interaction with different reagents and conditions reveals a wide range of chemical properties, such as its role in Lewis acid-catalyzed reactions (N. Asao & H. Aikawa, 2006).

Physical Properties Analysis

The physical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, including melting point and solubility, are crucial for its handling and application in various chemical processes. However, specific data on these properties would require further research into specialized chemical databases or experimental studies.

Chemical Properties Analysis

The chemical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, such as its reactivity with nucleophiles, electrophiles, and its behavior under different chemical conditions, make it a valuable compound in organic synthesis. Studies on its reactions, such as the high stereoselectivity synthesis of epoxy-amides, underscore its utility in creating complex molecular architectures (M. V. Fernandez et al., 1990).

Scientific Research Applications

1. Use in Pharmaceutical Research

  • Application : This compound has been used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents .
  • Method : The compounds were characterized by spectroscopic techniques .
  • Results : The compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group. Among the 20 fluorinated chalcones, compound A3 / B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

2. Use in Organic Synthesis

  • Application : This compound may be used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . It is also suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .
  • Method : The specific methods of synthesis are not provided in the sources, but they typically involve reactions under controlled conditions with other organic compounds .
  • Results : The results or outcomes of these syntheses are not specified in the sources .

3. Synthesis of Dibenzylamines

  • Application : This compound is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines .
  • Method : The specific methods of synthesis are not provided in the source, but they typically involve reactions under controlled conditions with other organic compounds .
  • Results : The results or outcomes of these syntheses are not specified in the source .

4. Allosteric Modulators of Calcium-Sensing Receptors

  • Application : This compound is used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
  • Method : The specific methods of synthesis are not provided in the source, but they typically involve reactions under controlled conditions with other organic compounds .
  • Results : The results or outcomes of these syntheses are not specified in the source .

5. Preparation of Antitubercular Nitroimidazoles

  • Application : This compound is used to prepare antitubercular nitroimidazoles .
  • Method : The specific methods of synthesis are not provided in the source, but they typically involve reactions under controlled conditions with other organic compounds .
  • Results : The results or outcomes of these syntheses are not specified in the source .

6. Synthesis of New Azo Dyes

  • Application : This compound is suitable for use in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring .
  • Method : The specific methods of synthesis are not provided in the source, but they typically involve reactions under controlled conditions with other organic compounds .
  • Results : The results or outcomes of these syntheses are not specified in the source .

Safety And Hazards

The safety information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The hazard statements include H302-H315-H319-H332-H335 .

Future Directions

The future directions of 3-Chloro-4-(trifluoromethoxy)benzaldehyde could involve its use in the synthesis of new compounds. For instance, it is suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUQQVMQXOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003254
Record name 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)benzaldehyde

CAS RN

83279-38-3
Record name 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wang, J He, J Yang, C Zhang, Z Cheng… - Journal of Medicinal …, 2022 - ACS Publications
Cancer cells can effectively suppress the natural immune response in humans, and prostaglandin E 2 (PGE 2 ) is a key mediator in the development of tumor cell resistance to …
Number of citations: 6 pubs.acs.org

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